N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide
Description
N-{2-[2-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide is a heterocyclic compound featuring a fused triazolo[3,2-b][1,3]thiazole core substituted with a 4-chlorophenyl group at position 2 and a benzenesulfonamide-linked ethyl chain at position 4. Its synthesis involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization, as outlined in Scheme 1 of . Key structural confirmation is achieved via IR, NMR, and mass spectrometry, with absence of νC=O (~1663–1682 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) in IR spectra confirming tautomeric stabilization as thiones .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S2/c19-14-8-6-13(7-9-14)17-21-18-23(22-17)15(12-26-18)10-11-20-27(24,25)16-4-2-1-3-5-16/h1-9,12,20H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOCMVIKFDTNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the triazolo-thiazole core, followed by the introduction of the chlorophenyl and benzenesulfonamide groups. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (–SO₂NH–) undergoes nucleophilic substitution under alkaline or acidic conditions. In related triazolo-thiazole sulfonamides, this group reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-Methylsulfonamide derivative | 72–85% |
| N-Acylation | AcCl, pyridine, RT, 12h | N-Acetylated sulfonamide | 68% |
Key Insight : Steric hindrance from the triazole-thiazole system reduces reaction rates compared to simpler sulfonamides.
Oxidation and Reduction Reactions
The triazole-thiazole core exhibits redox activity. Oxidation with hydrogen peroxide (H₂O₂) generates sulfone derivatives, while reduction with sodium borohydride (NaBH₄) selectively modifies the sulfonamide group.
Oxidation:
Reduction:
Mechanistic Note : The 4-chlorophenyl group stabilizes intermediates via resonance, directing regioselectivity .
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles. In acidic conditions, ring-opening reactions yield thiazole-amine intermediates .
| Reaction | Conditions | Outcome |
|---|---|---|
| [3+2] Cycloaddition | Acetonitrile, CuI, 100°C | Triazolo-thiazole fused imidazole derivative |
| Acidic Hydrolysis | HCl (6M), reflux, 4h | Thiazole-amine sulfonamide |
Example :
Complexation with Metal Ions
The sulfonamide’s NH and triazole’s nitrogen atoms coordinate transition metals, forming complexes with potential catalytic applications .
| Metal Ion | Ligand Sites | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | Triazole-N, Sulfonamide-O | Octahedral geometry | Antioxidant activity |
| Zn(II) | Thiazole-S, NH | Tetrahedral coordination | Sensor development |
Stability : Cu(II) complexes exhibit higher stability constants (log K = 4.2–5.1) than Zn(II) complexes (log K = 3.5) .
Photochemical Reactivity
UV irradiation induces C–S bond cleavage in the thiazole ring, generating radicals detectable via ESR spectroscopy .
Experimental Data :
-
Wavelength : 254 nm
-
Products : Benzenesulfonamide radical, chlorophenyl-triazole fragment
Implication : Photodegradation pathways must be controlled during storage .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
-
Stage 1 (200–300°C) : Loss of sulfonamide group (Δm = 28%).
-
Stage 2 (300–450°C) : Degradation of triazole-thiazole core (Δm = 52%) .
Activation Energy : Calculated via Flynn-Wall-Ozawa method as 134 kJ/mol .
Comparative Reactivity with Analogues
Reactivity trends across structurally related compounds:
| Structural Feature | Reactivity Toward Electrophiles | Nucleophilic Susceptibility |
|---|---|---|
| 4-Chlorophenyl substituent | Moderate (σ⁺ = 0.78) | Low |
| Unsubstituted triazole-thiazole core | High | High |
| Electron-withdrawing sulfonamide | Low | High |
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : C₁₉H₁₄ClN₄O₂S
- Molecular Weight : 450.9 g/mol
- IUPAC Name : N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzenesulfonamide
Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | Contributes to the compound's biological activity |
| Sulfonamide Group | Enhances solubility and biological interactions |
| Chlorophenyl Substituent | May increase potency against specific targets |
Medicinal Chemistry
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide is being investigated for its therapeutic potential due to its unique structural features. Research indicates that compounds with triazole scaffolds exhibit significant antimicrobial properties. For example, derivatives have shown potent antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Material Science
The compound is utilized in developing advanced materials with specific electronic, optical, or mechanical properties. Its unique combination of functional groups allows for the engineering of materials that can be tailored for specific applications in nanotechnology and electronics.
Biological Research
In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. Understanding these interactions can lead to insights into its mechanism of action and potential therapeutic uses.
Industrial Applications
This compound is also used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions. Its ability to undergo various types of chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in industrial chemistry .
Similar Compounds
| Compound | Description |
|---|---|
| Dichloroaniline | An aniline derivative used in dyes and herbicides |
| Ringer’s Lactate Solution | A mixture used for fluid resuscitation |
Uniqueness
The uniqueness of this compound lies in its combination of functional groups that confer specific chemical and biological properties not found in similar compounds.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Tautomerism : The target compound and triazole-thiones [7–9] () favor thione tautomers, critical for hydrogen-bonding interactions .
- Substituent Effects : Fluorine (in ) increases electronegativity, while methylthio (in ) enhances lipophilicity. The target’s 4-chlorophenyl group balances hydrophobicity and electronic effects.
Key Observations :
- The target compound’s synthesis requires sequential functionalization, whereas photolysis () offers a one-step route but with lower scalability .
- Alkaline cyclization () ensures high regioselectivity for triazole-thiones, avoiding competing N-alkylation pathways .
Spectral and Physicochemical Properties
Biological Activity
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a thiazole ring, which is characteristic of many biologically active molecules. Its structure can be represented as follows:
This unique configuration contributes to its diverse biological activities.
The mechanism of action of this compound involves interactions with specific molecular targets. Studies suggest that it may act as an enzyme inhibitor and modulate various signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : The compound has shown effectiveness against a range of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL for certain derivatives .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus .
Anticancer Activity
This compound has also been investigated for its anticancer potential. The triazole-thiazole scaffold is known to influence cell cycle regulation and induce apoptosis in various cancer cell lines. For example:
- A study found that derivatives of this compound exhibited cytotoxic effects against breast cancer cells with IC50 values indicating potent activity .
Research Findings
Several studies have highlighted the biological significance of this compound:
Case Studies
In a notable case study involving the synthesis and evaluation of triazole derivatives:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis of triazolo-thiazole derivatives typically involves multi-step reactions, such as cyclocondensation of thiosemicarbazides with α-bromoketones or coupling of pre-formed triazole and thiazole moieties. For example, details a protocol where hydrazine derivatives react with CS₂ in ethanol under basic conditions (KOH) to form triazolo-thiadiazole intermediates, achieving yields of 68–73% . Adjusting solvent polarity (e.g., THF vs. ethanol), reaction time (4–6 hours reflux), and stoichiometric ratios (1:1 molar ratio of reactants) can optimize yields. Monitoring intermediates via TLC and using catalytic acetic acid (as in ) may further enhance efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Structural elucidation requires a combination of ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) . X-ray crystallography (as in ) resolves stereoelectronic effects, such as sulfonamide group orientation and planarity of the triazolo-thiazole core . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., sulfonamide S=O stretches at ~1150 cm⁻¹) .
Q. How should initial biological screening be designed to assess antimicrobial or anticancer activity?
- Methodological Answer : Use standardized assays like MIC (Minimum Inhibitory Concentration) for antimicrobial activity against Gram-positive/negative strains (e.g., S. aureus, E. coli) and MTT assays for cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa). highlights analogs with IC₅₀ values <10 µM, suggesting testing at concentrations of 1–100 µM with DMSO controls . Include positive controls (e.g., cisplatin for anticancer studies) and validate results via triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-chlorophenyl group?
- Methodological Answer : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) substituents and compare bioactivity. shows that fluorostyryl (KA25) and chlorostyryl (KA26) analogs exhibit distinct activities due to differences in electronegativity and steric effects . Use molecular docking to analyze interactions with target proteins (e.g., bacterial dihydrofolate reductase) and correlate with experimental IC₅₀ values .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). For example, reports varying activities for triazolo-thiadiazoles depending on substituent position . Standardize protocols (e.g., consistent cell passage numbers, serum-free conditions) and validate findings using orthogonal assays (e.g., apoptosis markers alongside MTT data). Cross-reference with crystallographic data () to confirm compound integrity during bioassays .
Q. How can computational methods predict metabolic stability and reactivity?
- Methodological Answer : Perform DFT calculations to evaluate electron density at reactive sites (e.g., sulfonamide sulfur) and predict metabolic oxidation. Use molecular dynamics simulations to assess binding kinetics with cytochrome P450 enzymes. notes that trifluoromethyl groups enhance metabolic stability in analogs, suggesting similar strategies for this compound . Pair computational predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) for validation .
Q. What experimental designs mitigate challenges in crystallizing sulfonamide derivatives?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF:water mixtures) promotes crystal growth. achieved crystallization using dichloromethane/hexane diffusion, emphasizing the role of hydrogen bonding between sulfonamide NH and adjacent heterocyclic nitrogen atoms . For stubborn cases, employ seeding techniques or temperature-gradient methods to overcome kinetic barriers.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
